N-cyclopropyl-5-[1-(2-cyclopropyl-6-oxo-1H-pyridine-4-carbonyl)pyrrolidin-2-yl]-1,2,4-oxadiazole-3-carboxamide
Description
N-cyclopropyl-5-[1-(2-cyclopropyl-6-oxo-1H-pyridine-4-carbonyl)pyrrolidin-2-yl]-1,2,4-oxadiazole-3-carboxamide: is a complex organic compound featuring multiple functional groups, including cyclopropyl, pyridine, pyrrolidine, and oxadiazole moieties
Properties
IUPAC Name |
N-cyclopropyl-5-[1-(2-cyclopropyl-6-oxo-1H-pyridine-4-carbonyl)pyrrolidin-2-yl]-1,2,4-oxadiazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O4/c25-15-9-11(8-13(21-15)10-3-4-10)19(27)24-7-1-2-14(24)18-22-16(23-28-18)17(26)20-12-5-6-12/h8-10,12,14H,1-7H2,(H,20,26)(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWXMEPAJWVPZJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C2=CC(=O)NC(=C2)C3CC3)C4=NC(=NO4)C(=O)NC5CC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-5-[1-(2-cyclopropyl-6-oxo-1H-pyridine-4-carbonyl)pyrrolidin-2-yl]-1,2,4-oxadiazole-3-carboxamide typically involves multi-step organic synthesis. Here is a general outline of the synthetic route:
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Formation of the Pyridine Derivative: : The synthesis begins with the preparation of the 2-cyclopropyl-6-oxo-1H-pyridine-4-carboxylic acid. This can be achieved through cyclopropanation reactions involving appropriate starting materials and reagents such as diazomethane or cyclopropylcarbene precursors .
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Pyrrolidine Coupling: : The pyridine derivative is then coupled with a pyrrolidine derivative. This step often involves amide bond formation using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) in the presence of a base such as triethylamine .
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Oxadiazole Formation: : The oxadiazole ring is introduced through cyclization reactions. This can be achieved by reacting the intermediate with hydrazine derivatives under acidic or basic conditions .
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Final Cyclopropylation:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the development of greener chemistry approaches to reduce the use of hazardous reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the pyrrolidine and pyridine rings. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
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Reduction: : Reduction reactions can target the carbonyl groups in the pyridine and oxadiazole rings. Typical reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
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Substitution: : The compound can undergo nucleophilic substitution reactions, especially at the cyclopropyl and pyridine rings. Reagents such as alkyl halides and nucleophiles like amines or thiols are commonly used.
Common Reagents and Conditions
Oxidizing Agents: KMnO₄, CrO₃
Reducing Agents: LiAlH₄, NaBH₄
Nucleophiles: Amines, thiols
Bases: Sodium hydride (NaH), potassium tert-butoxide (KOtBu)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, N-cyclopropyl-5-[1-(2-cyclopropyl-6-oxo-1H-pyridine-4-carbonyl)pyrrolidin-2-yl]-1,2,4-oxadiazole-3-carboxamide is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of cyclopropyl and oxadiazole-containing molecules in various chemical reactions.
Biology
In biological research, this compound is investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with biological targets such as enzymes or receptors, making it a candidate for drug discovery and development.
Medicine
In medicine, the compound is explored for its potential therapeutic applications. Its ability to modulate biological pathways could make it useful in treating diseases such as cancer, inflammation, or infectious diseases.
Industry
In the industrial sector, this compound could be used as an intermediate in the synthesis of more complex molecules or as a specialty chemical in various applications, including materials science and agrochemicals.
Mechanism of Action
The mechanism of action of N-cyclopropyl-5-[1-(2-cyclopropyl-6-oxo-1H-pyridine-4-carbonyl)pyrrolidin-2-yl]-1,2,4-oxadiazole-3-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s structural features allow it to bind to these targets, potentially inhibiting or modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- N-cyclopropyl-5-[1-(2-cyclopropyl-6-oxo-1H-pyridine-4-carbonyl)pyrrolidin-2-yl]-1,2,4-oxadiazole-3-carboxamide
- N-cyclopropyl-5-[1-(2-cyclopropyl-6-oxo-1H-pyridine-4-carbonyl)pyrrolidin-2-yl]-1,2,4-oxadiazole-3-carboxylate
- N-cyclopropyl-5-[1-(2-cyclopropyl-6-oxo-1H-pyridine-4-carbonyl)pyrrolidin-2-yl]-1,2,4-oxadiazole-3-carboxylamide
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for further research and development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
